(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known to be microtubule-active . They have been studied as potential candidates for treating Human African Trypanosomiasis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via a multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is one of the most studied and used isomers in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its 1,2,4-triazolo[1,5-a]pyrimidine core. For example, it has been reported that the use of mild acidic conditions or neutral ionic liquids can influence the regioselectivity of reactions involving similar compounds .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has demonstrated the synthesis of triazolopyrimidine derivatives with significant antimicrobial and antioxidant activities. For example, the study by Gilava et al. (2020) synthesized a series of triazolopyrimidine compounds and evaluated their antimicrobial and antioxidant properties. This study highlights the potential of these compounds in the development of new antimicrobial agents with added antioxidant benefits (Gilava, Patel, Ram, & Chauhan, 2020).
Antibacterial Applications
El-Agrody et al. (2000) synthesized derivatives of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine with promising antibacterial activities. This research supports the utility of triazolopyrimidine derivatives in creating effective antibacterial agents (El-Agrody et al., 2000).
Antifungal and Analgesic Agents
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were tested for their anti-inflammatory and analgesic properties, showcasing the versatility of triazolopyrimidine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Chemistry Applications
The study by Fonari et al. (2004) investigated two novel pyrimidine derivatives for their suitability as ligands in co-crystallization, leading to the formation of complex supramolecular assemblies. This research exemplifies the application of triazolopyrimidine derivatives in the field of supramolecular chemistry, contributing to the development of novel materials (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Synthesis and Structural Analysis
Lahmidi et al. (2019) conducted a study on the synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculations, and antibacterial activity of a novel pyrimidine derivative. This comprehensive study not only sheds light on the structural and electronic properties of triazolopyrimidine derivatives but also evaluates their potential as antibacterial agents (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-20(21(28)26-17-10-6-7-11-19(17)29-2)18(27-22(25-15)23-14-24-27)13-12-16-8-4-3-5-9-16/h3-14,18H,1-2H3,(H,26,28)(H,23,24,25)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJYJHFDFSEJO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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